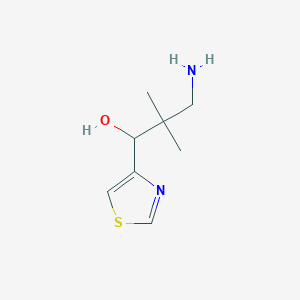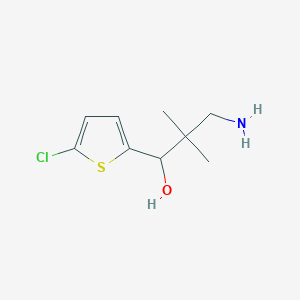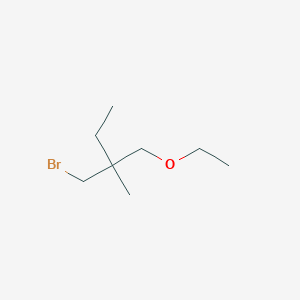
2-(Bromomethyl)-1-ethoxy-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-ethoxy-2-methylbutane is an organic compound with the molecular formula C8H17BrO It is a brominated derivative of butane, featuring an ethoxy group and a bromomethyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethoxy-2-methylbutane typically involves the bromination of 1-ethoxy-2-methylbutane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and solvent choice, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1-ethoxy-2-methylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(Hydroxymethyl)-1-ethoxy-2-methylbutane, 2-(Aminomethyl)-1-ethoxy-2-methylbutane, or 2-(Thiophenylmethyl)-1-ethoxy-2-methylbutane.
Elimination Reactions: Formation of 1-ethoxy-2-methyl-1-butene.
Oxidation: Formation of 2-(Bromomethyl)-1-ethoxy-2-methylbutanal or 2-(Bromomethyl)-1-ethoxy-2-methylbutanoic acid.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-ethoxy-2-methylbutane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity or modifying their pharmacokinetic properties.
Material Science: It can be used in the preparation of polymers and other materials with specific properties, such as flame retardancy or improved mechanical strength.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1-ethoxy-2-methylbutane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, or enzymes. This alkylation can lead to changes in the structure and function of these molecules, potentially resulting in biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another brominated compound with similar reactivity but different structural features.
Ethyl 2-(bromomethyl)acrylate: A brominated ester with applications in polymer synthesis.
2-Bromomethylbenzonitrile: A brominated aromatic compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(Bromomethyl)-1-ethoxy-2-methylbutane is unique due to its combination of an ethoxy group and a bromomethyl group on a butane backbone. This structure provides specific reactivity patterns and potential applications that differ from other brominated compounds. Its ability to undergo various chemical reactions and serve as an intermediate in diverse synthetic pathways highlights its versatility in organic chemistry.
Propiedades
Fórmula molecular |
C8H17BrO |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
1-bromo-2-(ethoxymethyl)-2-methylbutane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(3,6-9)7-10-5-2/h4-7H2,1-3H3 |
Clave InChI |
PFFGBHFGDAOYFT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(COCC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


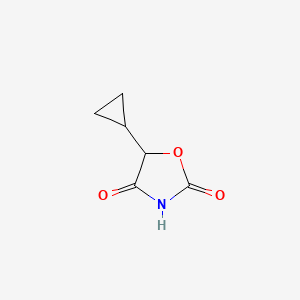

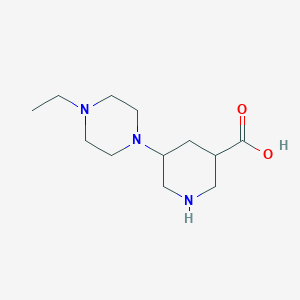
![4-Aminofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13193619.png)

![{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)

![5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B13193648.png)
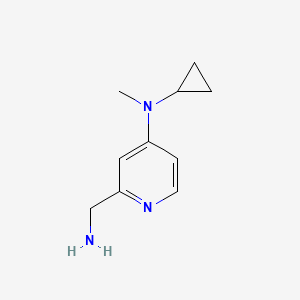
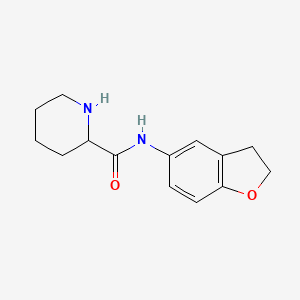
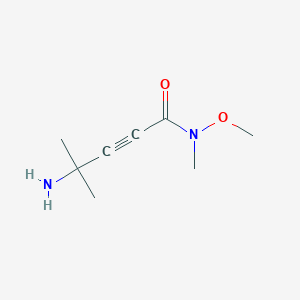
![Spiro[4.5]decane-8-sulfonamide](/img/structure/B13193671.png)
